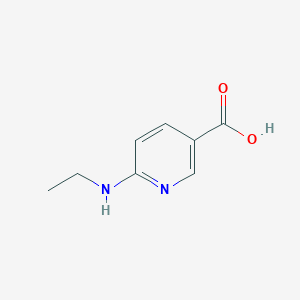

6-(ethylamino)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(ethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-9-7-4-3-6(5-10-7)8(11)12/h3-5H,2H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLJJCXFXNLGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 6 Ethylamino Nicotinic Acid Scaffolds

Reactivity at the Pyyridine Nitrogen Atom

The nitrogen atom within the pyridine (B92270) ring of 6-(ethylamino)nicotinic acid is a key site for chemical reactions due to its basicity and nucleophilicity.

Protonation and Quaternarization Reactions

The pyridine nitrogen is basic and can be protonated by acids. In nicotinic acid and its derivatives, also known as niacin or vitamin B3, this nitrogen atom can form addition salts with both mineral and organic acids. google.comnih.gov The protonation of the nitrogen can enhance the water solubility of the resulting salt.

Studies on nicotine (B1678760) and related nicotinoids, which also contain a pyridine ring, show that the pyridine nitrogen is a primary site for hydrogen bonding. researchgate.net While the gas-phase protonation can occur on different nitrogen atoms within a molecule, the pyridine nitrogen is a consistent site of interaction. researchgate.netnih.gov Quaternarization, the alkylation of the pyridine nitrogen, is another important reaction, which can lead to a more reactive pyrimidine (B1678525) ring system toward nucleophiles. wur.nl This process involves the reaction of the pyridine nitrogen with an alkyl halide, resulting in a permanently charged pyridinium (B92312) salt.

Reactivity of the Carboxyl Group

The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives, enabling the construction of more complex molecules.

Formation of Activated Esters and Acid Chlorides

The carboxyl group of nicotinic acid derivatives can be activated to facilitate further reactions. A common method for activation is the conversion to an acid chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). rsc.orglibretexts.org The mechanism involves the hydroxyl group of the carboxylic acid attacking the thionyl chloride, ultimately forming a chlorosulfite intermediate which is a good leaving group, and is displaced by a chloride ion. libretexts.org

Alternatively, the carboxyl group can be transformed into an activated ester. This is often done using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). These activated esters are useful intermediates for forming amide bonds. arkat-usa.org For instance, acyloxymethyl and alkoxycarbonyloxymethyl esters of 6-aminonicotinic acid have been synthesized via a base-mediated reaction with the corresponding chlorides. nih.gov

Condensation Reactions (e.g., hydrazide formation)

Once the carboxyl group is activated, it can readily undergo condensation reactions. A notable example is the formation of hydrazides by reacting the acid or its activated form with a hydrazine (B178648) derivative. Nicotinic acid hydrazide is a common starting material for synthesizing a range of acylhydrazones through condensation with various aldehydes. nih.gov This reaction typically involves refluxing the hydrazide and aldehyde in a solvent like ethanol. mdpi.com

In a specific study, 6-hydrazinonicotinic acid hydrazide was used as a precursor to chemoselectively synthesize 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides by reacting it with various aryl or heteroaryl aldehydes in ethanol. researchgate.net This highlights the ability of the hydrazide moiety to undergo selective condensation. Amide bond formation is another key condensation reaction, often achieved by reacting the activated carboxylic acid with an amine. rsc.org

Transformations Involving the Ethylamino Moiety

The secondary amine of the ethylamino group provides another site for structural modification through alkylation and acylation reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen of the ethylamino group can be further functionalized. N-alkylation can be performed using various methods, including reactions with alkyl halides or reductive amination. researchgate.netnih.gov For example, N-monoalkylation of aminopyridines can be achieved under mild conditions using a carboxylic acid and sodium borohydride. researchgate.net The ethylamino group can also be part of more complex substitutions, such as in the synthesis of 6-(N-benzyl-N-ethylamino)-nicotinic acid. epo.org

N-acylation is another common transformation, forming an amide bond at the ethylamino nitrogen. This reaction is pivotal in combinatorial chemistry and peptide synthesis. arkat-usa.org It typically involves reacting the amine with an acylating agent like an acid chloride or an activated ester. arkat-usa.orgrsc.org These reactions allow for the introduction of a wide array of substituents, significantly diversifying the chemical space of 6-(ethylamino)nicotinic acid derivatives.

Cyclization Reactions to Form Fused Heterocycles

The bifunctional nature of 6-(ethylamino)nicotinic acid, possessing both a nucleophilic amino group and an electrophilic carboxylic acid (or its activated derivatives), makes it a prime candidate for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are fundamental in medicinal chemistry for creating novel polycyclic scaffolds. A common strategy involves the condensation of the amino group with a suitable reagent, followed by cyclization onto the pyridine ring.

One of the most important classes of fused heterocycles derived from aminonicotinic acids are pyrido[2,3-d]pyrimidines. These structures are often synthesized by first reacting the amino group with dimethylformamide dimethylacetal (DMF-DMA). This reaction forms a dimethylaminomethyleneamino intermediate, which can then be cyclized under various conditions to yield the fused pyrimidine ring. d-nb.infonih.gov For instance, heating this intermediate with ammonia (B1221849) in acetic acid can lead to the formation of the pyrido[2,3-d]pyrimidinone core. nih.gov

Another significant cyclization pathway for aminonicotinic acid derivatives leads to the formation of 1,8-naphthyridin-2-ones. acs.orgresearchgate.net This transformation can proceed via a chemoselective intramolecular reaction, potentially involving an azadiene-ketene electrocyclization mechanism. acs.orgresearchgate.net Although specific studies on 6-(ethylamino)nicotinic acid are not prevalent, the reactivity of analogous 2-aminonicotinic acid derivatives provides a strong precedent for these cyclization strategies. The synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives often starts from 2-aminonicotinic acid, which undergoes cyclization with reagents like urea (B33335) or isocyanates. nih.govthieme-connect.comjocpr.com

The table below outlines representative cyclization reactions based on studies of analogous aminonicotinic acid compounds.

Table 1: Cyclization Reactions of Aminonicotinic Acid Analogues

| Starting Material Analogue | Reagent(s) | Product Type | Ref. |

|---|---|---|---|

| 2-Aminonicotinic acid | 1. DMF-DMA 2. NH₃ / Acetic Acid | Pyrido[2,3-d]pyrimidine | d-nb.infonih.gov |

| 2-Aminonicotinamide | Carboxylic acid chloride, Triethylamine | Pyrido[2,3-d]pyrimidinone | thieme-connect.com |

| 2-Aminonicotinic acid | Urea | Pyrido[2,3-d]pyrimidine-2,4-dione | nih.gov |

These examples demonstrate the versatility of the aminonicotinic acid scaffold in constructing complex heterocyclic architectures, a principle that extends to 6-(ethylamino)nicotinic acid.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic substitution reactions, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the ring nitrogen. chemicalbook.com The presence of activating groups, such as a halogen, further facilitates these reactions.

The synthesis of 6-(ethylamino)nicotinic acid itself often proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A common precursor is a 6-halonicotinic acid, typically 6-chloronicotinic acid. In this synthesis, the chlorine atom at the 6-position acts as a good leaving group and activates the ring for nucleophilic attack. The reaction with ethylamine, a nucleophile, results in the displacement of the chloride ion and the formation of the C-N bond, yielding the 6-(ethylamino)nicotinic acid product. This type of reaction is a cornerstone in the synthesis of many substituted pyridine derivatives. researchgate.net

The reactivity of the pyridine ring in 6-(ethylamino)nicotinic acid towards further nucleophilic substitution is influenced by its existing substituents. The ethylamino group at the 6-position is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack compared to a pyridine ring with an electron-withdrawing group at the same position. However, nucleophilic substitution can still occur, particularly at the 2- and 4-positions, which are electronically activated by the ring nitrogen. chemicalbook.com For instance, derivatives of 6-(methylamino)nicotinic acid have been shown to undergo substitution at the amino group itself under certain conditions.

The table below summarizes a typical nucleophilic substitution reaction for the synthesis of an N-substituted nicotinic acid, which is analogous to the synthesis of 6-(ethylamino)nicotinic acid.

Table 2: Nucleophilic Substitution for the Synthesis of Aminonicotinic Acid Derivatives

| Substrate | Nucleophile | Product | Reaction Type | Ref. |

|---|---|---|---|---|

| 2-Chloronicotinic acid | Aromatic amine | 2-(Arylamino)nicotinic acid | Nucleophilic Aromatic Substitution | researchgate.net |

| 6-Chloronicotinaldehyde | Methylamine (B109427) | 6-(Methylamino)nicotinaldehyde | Nucleophilic Aromatic Substitution |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of (5-chlorocarbonyl-pyridin-2-yl)-ethyl-carbamic acid tert-butyl ester was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The spectrum shows a triplet for the methyl protons (CH₃) of the ethyl group and a quartet for the methylene (B1212753) protons (CH₂) of the ethyl group, which is a characteristic pattern for an ethyl group. The protons on the pyridine ring appear as doublets and a singlet in the aromatic region of the spectrum. The carboxylic acid proton of 6-(ethylamino)nicotinic acid would be expected to appear as a broad singlet at a downfield chemical shift.

Table 1: ¹H NMR Data for (5-Chlorocarbonyl-pyridin-2-yl)-ethyl-carbamic acid tert-butyl ester in DMSO-d₆ nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.2 | s | 1H | - |

| 8.8 | s | 1H | Pyridine-H |

| 8.2 | d | 1H | Pyridine-H |

| 7.8 | d | 1H | Pyridine-H |

| 4.0 | quart | 2H | -CH₂- |

| 1.5 | s | 9H | -C(CH₃)₃ |

| 1.2 | t | 3H | -CH₃ |

Note: The assignments for the pyridine protons were not specified in the source. The signal at 13.2 ppm is unassigned in the source but may correspond to an acidic proton.

Carbon (¹³C) NMR Analysis

Carbon-¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Although specific experimental ¹³C NMR data for 6-(ethylamino)nicotinic acid is scarce, the effect of the antimetabolite 6-aminonicotinamide (B1662401) on tumor cells has been studied using ¹³C NMR. nih.gov This provides some insight into the chemical shifts of a closely related pyridine ring system. For 6-(ethylamino)nicotinic acid, one would expect to see signals for the two carbons of the ethyl group, the six carbons of the pyridine ring (four of which are protonated and two are quaternary), and the carbonyl carbon of the carboxylic acid. The chemical shifts of the pyridine ring carbons would be influenced by the electron-donating ethylamino group and the electron-withdrawing carboxylic acid group.

Two-Dimensional NMR Techniques for Structure Elucidation

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful methods for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structure elucidation.

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, between the methyl and methylene protons of the ethyl group, and between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would show the correlation between each proton and the carbon to which it is directly attached. This would allow for the assignment of the protonated carbons of the pyridine ring and the ethyl group.

While no specific 2D NMR data for 6-(ethylamino)nicotinic acid or its immediate derivatives were found, these techniques would be essential for a complete structural assignment. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the functional groups present in a molecule and provide a characteristic "fingerprint" for identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of 6-(ethylamino)nicotinic acid would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the secondary amine, and the C=C and C=N stretching vibrations of the pyridine ring.

Experimental FT-IR data for the related compound, 6-chloronicotinic acid, has been reported. nih.gov The study of 6-aminopenicillanic acid also provides reference points for the vibrational modes of molecules containing amino and carboxylic acid groups. chemicalbook.com For 6-(ethylamino)nicotinic acid, the key expected vibrational frequencies are summarized in the table below.

Table 2: Expected FT-IR Vibrational Frequencies for 6-(Ethylamino)nicotinic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1725-1700 |

| Secondary Amine | N-H stretch | 3500-3300 |

| Aromatic Ring | C-H stretch | 3100-3000 |

| Aromatic Ring | C=C and C=N stretch | 1600-1450 |

| Alkyl Group | C-H stretch | 2960-2850 |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR spectroscopy. wikipedia.orgnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 6-(ethylamino)nicotinic acid would be expected to show strong signals for the symmetric vibrations of the pyridine ring.

A study on 6-chloronicotinic acid included the analysis of its FT-Raman spectrum, providing valuable comparative data for a 6-substituted nicotinic acid derivative. nih.gov The key vibrations of the pyridine ring and the carboxylic acid group would be observable. The ethylamino group would also give rise to characteristic Raman signals. The symmetric stretching of the pyridine ring, which is often a strong band in the Raman spectrum, would be a key feature for identification.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like 6-(ethylamino)nicotinic acid, these absorptions are characteristic of the π-electron system.

The core chromophore, nicotinic acid, exhibits characteristic absorption peaks in acidic solution at approximately 213 nm and 261 nm. starna.comstarnacells.comhellma.com The presence of the ethylamino group, an electron-donating auxochrome, on the pyridine ring is expected to cause a bathochromic (red) shift in these absorption maxima. This shift occurs because the amino group's lone pair of electrons can participate in resonance with the aromatic π-system, extending conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific experimental data for 6-(ethylamino)nicotinic acid is not widely published, analysis of its parent compound, nicotinic acid, provides a basis for understanding its electronic properties.

Table 1: UV-Vis Absorption Data for Nicotinic Acid

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|

This interactive table is based on reference data for the parent compound, nicotinic acid. starna.comstarnacells.com

Mass Spectrometry

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula from its exact mass, distinguishing it from other compounds that may have the same nominal mass. For 6-(ethylamino)nicotinic acid (C₈H₁₀N₂O₂), the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. HRMS is crucial for confirming the identity of newly synthesized derivatives and for analyzing metabolites in complex biological samples. nih.govnih.gov

Table 2: Theoretical High-Resolution Mass Spectrometry Data for 6-(Ethylamino)nicotinic Acid

| Formula | Compound Name | Theoretical Exact Mass (m/z) [M+H]⁺ |

|---|

This interactive table shows the calculated theoretical exact mass for the protonated molecule.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the theoretical percentages calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values serves as a primary confirmation of the sample's purity and elemental composition. This technique was instrumental in confirming the structure of novel nicotinic acid derivatives in various research studies. nih.gov

Table 3: Theoretical Elemental Analysis Data for 6-(Ethylamino)nicotinic Acid

| Formula | Element | Theoretical Percentage (%) |

|---|---|---|

| C₈H₁₀N₂O₂ | Carbon (C) | 57.82 |

| Hydrogen (H) | 6.07 | |

| Nitrogen (N) | 16.86 |

This interactive table presents the calculated theoretical elemental composition of the compound.

Solid-State Structural Elucidation

Understanding the three-dimensional arrangement of atoms and molecules in the solid state is critical, as it governs many of the material's physical properties.

Single-Crystal X-ray Diffraction for Crystal Structure Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern produced when X-rays pass through a single crystal, it is possible to determine the exact coordinates of each atom in the unit cell, as well as bond lengths, bond angles, and intermolecular interactions. This technique provides unambiguous proof of a molecule's connectivity and conformation. Studies on related compounds have used X-ray diffraction to solve crystal structures, revealing details about molecular arrangement and bonding. nih.govresearchgate.net

Although specific crystallographic data for 6-(ethylamino)nicotinic acid is not available in the surveyed literature, a hypothetical analysis would yield precise data as shown in the table below, which is essential for understanding its solid-state packing and hydrogen-bonding networks.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| V (ų) | The volume of the unit cell. |

This interactive table outlines the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Conclusion

Computational Chemistry and Molecular Modeling of 6 Ethylamino Nicotinic Acid and Its Analogs

Quantum Chemical Calculations (Density Functional Theory and Ab-initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab-initio methods, are fundamental to understanding the intrinsic properties of 6-(ethylamino)nicotinic acid. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure of a molecule. This allows for the precise calculation of molecular geometries, energy levels, and electron distribution, which collectively govern the compound's stability, reactivity, and spectroscopic signatures.

The first step in the computational study of 6-(ethylamino)nicotinic acid involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. Methods like DFT, often using functionals such as B3LYP or M06 with a suitable basis set (e.g., 6-311G(d,p)), are employed to find the equilibrium geometry.

Conformational analysis is crucial for flexible molecules like 6-(ethylamino)nicotinic acid, which has rotatable bonds in its ethylamino and carboxylic acid groups. Different spatial arrangements, or conformers, can have different energy levels, and identifying the global minimum energy conformer is essential as it represents the most populated state of the molecule. biointerfaceresearch.com For instance, the orientation of the ethyl group and the rotation around the C-C and C-N bonds of the side chain, as well as the orientation of the hydroxyl group of the carboxylic acid, are systematically varied to map the potential energy surface. The results of these calculations provide key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Interactive Table 1: Predicted Structural Parameters of 6-(Ethylamino)nicotinic Acid

This table shows typical optimized geometric parameters for the core structure of 6-(ethylamino)nicotinic acid, as would be predicted by DFT calculations.

| Parameter | Atom Pair/Triplet/Quad | Predicted Value |

| Bond Length | C2-N1 (Pyridine Ring) | ~1.34 Å |

| Bond Length | C6-N1 (Pyridine Ring) | ~1.33 Å |

| Bond Length | C6-N (Amino Group) | ~1.37 Å |

| Bond Angle | C2-N1-C6 (Pyridine Ring) | ~117.5° |

| Bond Angle | C5-C6-N (Amino Group) | ~123.0° |

| Dihedral Angle | C5-C6-N-C (Ethyl) | Varies (Conformational) |

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

Once the optimized geometry is obtained, the electronic properties can be investigated. DFT calculations provide detailed information about the distribution of electrons within the molecule and the energies of its molecular orbitals. Key to understanding a molecule's reactivity and electronic transitions are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. For 6-(ethylamino)nicotinic acid, the electron-donating ethylamino group and the electron-withdrawing carboxylic acid group, attached to the pyridine (B92270) ring, significantly influence the energies and spatial distribution of these orbitals.

Interactive Table 2: Predicted Frontier Orbital Energies for 6-(Ethylamino)nicotinic Acid

This table presents typical energy values for the frontier molecular orbitals calculated via DFT.

| Parameter | Predicted Energy (eV) | Significance |

| HOMO Energy | ~ -6.0 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.5 eV | Chemical reactivity and stability |

Note: Values are illustrative and depend on the chosen DFT functional, basis set, and solvent model.

The electronic structure data derived from quantum chemical calculations can be used to predict the chemical reactivity of 6-(ethylamino)nicotinic acid. Molecular electrostatic potential (MEP) maps, for example, visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. For 6-(ethylamino)nicotinic acid, the nitrogen of the pyridine ring and the oxygen atoms of the carboxyl group are expected to be regions of negative potential (nucleophilic sites), while the hydrogen of the carboxyl group and protons on the ethylamino group are regions of positive potential (electrophilic sites).

Computational methods can also be used to model reaction mechanisms. For instance, the oxidation of the ethylamino group or decarboxylation reactions can be studied by calculating the transition state structures and their corresponding activation energies. smolecule.com This provides a theoretical basis for understanding how the molecule might be metabolized or how it might participate in synthetic chemical reactions, such as the Maillard reaction, where nicotinic acid can act as an inhibitor. acs.org

6-(Ethylamino)nicotinic acid possesses both an acidic functional group (carboxylic acid) and basic sites (the ethylamino nitrogen and the pyridine ring nitrogen). The protonation state of these groups is dependent on the pH of the surrounding environment and is critical for the molecule's solubility, membrane permeability, and ability to interact with biological targets. epa.gov

Quantum chemical calculations can predict the acidity constant (pKa) of the carboxylic acid and the basicity constants (pKb) of the nitrogen atoms. By calculating the Gibbs free energy change for the deprotonation and protonation reactions in a solvated model, theoretical pKa values can be obtained. These studies can determine the most likely ionic form of the molecule at physiological pH (around 7.4). nih.gov For instance, at this pH, the carboxylic acid group is expected to be deprotonated (COO-), while the ethylamino group may be protonated (NH2+), leading to a zwitterionic form. Understanding these equilibria is essential for interpreting ligand-receptor binding studies. acs.org

Molecular Docking and Ligand-Target Interaction Studies

While quantum chemistry reveals the intrinsic properties of 6-(ethylamino)nicotinic acid, molecular docking is a computational technique used to predict how this molecule (the ligand) might bind to a specific biological macromolecule (the target or receptor). This method is central to structure-based drug design, providing insights into binding modes and affinities that guide the development of more potent and selective therapeutic agents.

Molecular docking simulations place the flexible 6-(ethylamino)nicotinic acid molecule into the binding site of a target protein whose three-dimensional structure is known (from X-ray crystallography, NMR, or homology modeling). core.ac.uk Docking algorithms, such as those used in AutoDock or MOE, systematically explore various possible conformations and orientations of the ligand within the binding pocket. nih.gov

Each potential binding pose is evaluated using a scoring function, which estimates the binding free energy. A more negative score typically indicates a more favorable binding interaction. nih.gov The results predict the most likely binding mode and provide a quantitative estimate of the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki). researchgate.netnih.gov

These simulations can reveal specific key interactions, such as:

Hydrogen Bonds: The carboxylic acid and ethylamino groups are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Arginine) in the receptor's active site. nih.govnih.gov

Ionic Interactions/Salt Bridges: If the ligand is in a charged state (e.g., zwitterionic), it can form strong electrostatic interactions with oppositely charged residues like Aspartate, Glutamate, or Lysine. nih.gov

Hydrophobic Interactions: The ethyl group and the pyridine ring can engage in favorable hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic pyridine ring can stack with the aromatic side chains of residues like Phenylalanine, Tyrosine, or Tryptophan.

For analogs of 6-(ethylamino)nicotinic acid, docking studies can rationalize structure-activity relationships (SAR). By comparing the docking scores and binding modes of different analogs, researchers can understand why certain chemical modifications enhance or diminish binding affinity, thereby guiding the synthesis of more effective compounds. researchgate.net For example, studies on nicotinic acid have identified key interactions with residues in the GPR109A receptor, providing a template for docking similar molecules. nih.gov

Interactive Table 3: Representative Molecular Docking Results for a Nicotinic Acid Analog

This table illustrates the type of data generated from a molecular docking simulation of a nicotinic acid derivative against a hypothetical receptor, based on published studies of similar systems. nih.govnih.gov

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Nicotinic Acetylcholine (B1216132) Receptor (α4β2) | -8.5 | TyrA93, TrpB55 | π-π Stacking |

| ThrA149 | Hydrogen Bond (with COOH) | ||

| GPR109A | -7.9 | Arg111, Arg251 | Salt Bridge (with COO-) |

| Ser178 | Hydrogen Bond (with Pyridine N) | ||

| Phe180 | Hydrophobic |

Note: This data is illustrative, based on findings for related ligands like nicotine (B1678760) and niacin, to demonstrate the output of docking studies. The actual interactions for 6-(ethylamino)nicotinic acid would require a specific docking calculation with a defined protein structure.

Computational Elucidation of Molecular Recognition Mechanisms

Computational studies are pivotal in understanding the intricate molecular interactions that govern the biological activity of 6-(ethylamino)nicotinic acid and its analogs. These in silico methods provide a lens into the specific forces and structural features that drive the recognition of these ligands by their biological targets. Molecular recognition, the specific binding of one molecule to another, is fundamental to biological processes and is driven by a variety of noncovalent interactions. nih.govresearchgate.net

For nicotinic acid derivatives, computational analyses, including molecular docking, have been employed to explore their interactions with receptors like the α7 nicotinic acetylcholine receptor (α7 nAChR). nih.gov Such studies have revealed that specific amino acid residues within the binding site of the receptor, for instance, Leu116 and Trp145 in α7 nAChR, play a crucial role in interacting with nicotine analogs. nih.gov The binding affinity of these analogs is influenced by factors such as the orientation of heterocyclic rings and the nature of substituents. acs.org

The mechanism of interaction is not fully understood, necessitating detailed molecular-level information from computational calculations. nih.gov These studies often involve optimizing the molecular geometry of the analogs and then docking them into the active site of the target protein to predict binding conformations and affinities. nih.gov The insights gained from these computational elucidations are instrumental in the rational design of new analogs with enhanced affinity and selectivity.

| Target | Key Interacting Residues | Significance |

| α7 Nicotinic Acetylcholine Receptor (α7 nAChR) | Leu116, Trp145 | These residues are identified as key in the binding site for interaction with nicotine analogs. nih.gov |

Pharmacophore Modeling and Mapping

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. researchgate.netdovepress.com

Pharmacophore models for nicotinic acid derivatives and related compounds typically highlight several key molecular features crucial for their interaction with biological targets. These features often include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid group are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydrogen atom of the carboxylic acid and the amino group can act as hydrogen bond donors.

Aromatic Rings (AR): The pyridine ring itself is a key aromatic feature.

Hydrophobic (HY) or Lipophilic Regions: The ethyl group attached to the amino group and other aliphatic or aromatic substituents contribute to hydrophobic interactions. nih.gov

The specific combination and spatial arrangement of these features define the pharmacophore and are critical for the molecule's biological activity. For instance, in a study of TGR5 agonists, a common feature pharmacophore model included one ring aromatic, four hydrophobic groups, and one hydrogen bond acceptor. nih.gov

Pharmacophore models can be generated using two primary approaches: ligand-based and structure-based methods. researchgate.netdovepress.com

Ligand-Based Pharmacophore Modeling: This approach is utilized when the three-dimensional structure of the biological target is unknown. researchgate.net It involves aligning a set of active molecules and extracting the common chemical features that are presumed to be responsible for their biological activity. frontiersin.orgnih.gov For nicotinic acid analogs, this would involve comparing the structures of several active compounds to derive a consensus pharmacophore.

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a structure-based pharmacophore can be generated. dovepress.combiointerfaceresearch.com This method identifies the key interaction points between the ligand and the active site of the protein, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. dovepress.com For 6-(ethylamino)nicotinic acid, if a crystal structure of it bound to its target were available, a highly accurate pharmacophore could be developed based on these observed interactions.

Both ligand- and structure-based pharmacophore models serve as valuable tools for virtual screening of compound libraries to identify new potential ligands and for guiding the design of novel analogs with improved activity. biointerfaceresearch.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.org

QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined biological activities. dergipark.org.tr For nicotinic acid derivatives, QSAR studies have been conducted to predict their affinity for nicotinic acetylcholine receptors (nAChRs). researchgate.net

These models are often generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). dergipark.org.tr For a series of 6-substituted nicotine analogs, a QSAR model demonstrated that a combination of the lipophilicity (π) and the molecular volume (Δ MOL VOL) of the substituent at the 6-position could account for the variation in nAChR affinity. researchgate.net The predictive power of a QSAR model is typically assessed through cross-validation techniques and by predicting the activity of an external set of compounds. nih.gov A robust QSAR model can be a valuable tool for predicting the activity of newly designed analogs before their synthesis, thus saving time and resources. researchgate.net

| QSAR Model Type | Key Descriptors | Predicted Activity | Reference |

| 2D-QSAR | Lipophilicity (π), Molecular Volume (Δ MOL VOL) | nAChR Affinity | researchgate.net |

| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | nAChR Affinity | researchgate.net |

Through QSAR studies, several physicochemical descriptors have been identified as being influential on the biological activity of nicotinic acid derivatives. These descriptors provide insights into the properties that are important for a molecule's interaction with its target.

Key descriptors include:

Lipophilicity (log P or π): This descriptor measures the hydrophobicity of a molecule or a substituent. Studies on nicotinic acid derivatives have shown that lipophilicity is a significant factor influencing their biological activity. researchgate.netakjournals.com For instance, the lipophilicity of substituents at the 6-position of nicotine analogs has been shown to contribute to their nAChR affinity. researchgate.net

Steric Descriptors (e.g., Molar Refractivity, Molecular Volume): These descriptors relate to the size and shape of the molecule or its substituents. Steric hindrance can negatively impact binding, as demonstrated by the decreased affinity of nicotine analogs with larger substituents at the 6-position. researchgate.net

Electronic Descriptors (e.g., Hammett constants, electrostatic potential): These descriptors quantify the electronic properties of a molecule, such as electron-donating or -withdrawing effects. While electronic effects were found to be less significant than lipophilic and steric effects for 6-substituted nicotine analogs in one study, they can be crucial in other series of compounds. researchgate.net In some QSAR models of other compound classes, electrostatic interactions have been shown to be of major importance. scielo.br

Topological and Geometrical Descriptors: These descriptors encode information about the connectivity and 3D shape of the molecule. akjournals.com

The identification of these key descriptors helps in understanding the structure-activity landscape and provides a rational basis for the design of new, more potent analogs of 6-(ethylamino)nicotinic acid.

Role in Biosynthesis and Metabolic Pathways of Pyridine Derivatives

Nicotinic Acid and Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Biosynthesis Pathways

NAD+, an essential coenzyme in all living cells, is synthesized through two main types of pathways: de novo synthesis from amino acids and salvage pathways from NAD+ precursors like nicotinic acid and nicotinamide. nih.govqualialife.com These pathways are critical for maintaining the cellular NAD+ pool, which is vital for energy metabolism, DNA repair, and cell signaling. nih.gov

In the de novo synthesis pathway, NAD+ is built from the essential amino acid L-tryptophan. qualialife.com This multi-step enzymatic process, also known as the kynurenine (B1673888) pathway, ultimately produces quinolinic acid, a direct precursor to nicotinic acid mononucleotide (NaMN). nih.govresearchgate.net The conversion of tryptophan to quinolinic acid is a complex process, with the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) acting as a key checkpoint. nih.govnatap.org In prokaryotes, an alternative de novo pathway starting from aspartic acid also leads to the formation of quinolinic acid. google.com

While 6-(ethylamino)nicotinic acid is not a known intermediate in these de novo pathways, the structural integrity of the nicotinic acid core is essential for the enzymatic reactions that follow the formation of quinolinic acid.

Salvage pathways are the primary source of NAD+ in most mammalian cells, recycling NAD+ precursors to maintain cellular levels. researchgate.netfrontiersin.org

The Preiss-Handler Pathway begins with nicotinic acid (NA), which is converted to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinic acid phosphoribosyltransferase (NaPRT). qualialife.com This is a crucial step where the specificity of the enzyme comes into play. From NaMN, two more enzymatic steps lead to the formation of NAD+. researchgate.net Studies on human epidermal keratinocytes have shown that these cells can effectively use the Preiss-Handler pathway to produce NAD+ when supplied with nicotinic acid. mdpi.com

The interaction of 6-(ethylamino)nicotinic acid with this pathway would depend on its ability to be recognized and processed by NaPRT. The ethylamino group at the 6-position presents a significant structural alteration compared to the hydrogen atom in nicotinic acid, which could affect its binding to the enzyme's active site.

The Nicotinamide Riboside Kinase (NRK) Pathway provides another route to NAD+. Nicotinamide riboside (NR), another NAD+ precursor, is phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN). nih.gov NMN is then converted to NAD+.

| Pathway | Starting Precursor | Key Intermediate(s) | Final Product |

| De Novo Synthesis | Tryptophan or Aspartic Acid | Quinolinic Acid, Nicotinic Acid Mononucleotide (NaMN) | NAD+ |

| Preiss-Handler | Nicotinic Acid (NA) | Nicotinic Acid Mononucleotide (NaMN), Nicotinic Acid Adenine Dinucleotide (NaAD) | NAD+ |

| Salvage (from NAM) | Nicotinamide (NAM) | Nicotinamide Mononucleotide (NMN) | NAD+ |

| NRK Pathway | Nicotinamide Riboside (NR) | Nicotinamide Mononucleotide (NMN) | NAD+ |

Enzymatic Mechanisms in Metabolic Transformation of Nicotinic Acid Analogs

The metabolic fate of nicotinic acid analogs like 6-(ethylamino)nicotinic acid is determined by the specificity of enzymes involved in pyridine (B92270) metabolism. Biocatalytic processes, often utilizing microbial enzymes, have been extensively studied for the synthesis of nicotinic acid from various precursors, such as 3-cyanopyridine (B1664610). nih.govnih.gov These enzymatic reactions are known for their high selectivity. frontiersin.org

The metabolism of other substituted pyridines offers clues to how 6-(ethylamino)nicotinic acid might be processed. For instance, the metabolism of the insecticide acetamiprid (B1664982) can lead to the formation of 6-chloronicotinic acid, which is further transformed. wikipedia.org Similarly, bacterial degradation of nicotine (B1678760) can produce 6-hydroxynicotinic acid. mdpi.com These examples demonstrate that enzymes exist in nature capable of modifying the pyridine ring at the 6-position.

The transformation of 6-(ethylamino)nicotinic acid would likely involve enzymes such as hydroxylases or dealkylases. Its ability to act as a substrate would be highly dependent on the specific enzyme's active site architecture. Research into the enzymatic modification of such analogs is crucial for understanding their biological activity and potential applications.

Prebiotic Chemistry Relevance of Nicotinic Acid as a Fundamental Building Block

The origin of life requires the formation of essential biomolecules from simple chemical precursors under prebiotic conditions. exlibrisgroup.comnih.gov Nicotinic acid (vitamin B3) and its amide, nicotinamide, are considered fundamental building blocks due to their role as precursors to the vital NAD(P)(H) coenzymes. astrobiology.com

Research has shown that nicotinamide and its precursors could have been synthesized under plausible prebiotic conditions. nih.gov For example, experiments have demonstrated the formation of nicotinonitrile, a precursor to nicotinic acid, from simple molecules like propiolaldehyde, cyanoacetaldehyde, and ammonia (B1221849), which could have been present on early Earth. nih.gov Other studies propose reaction mechanisms for the formation of vitamin B3 in aqueous environments within carbonaceous planetesimals, which could have delivered these molecules to a young Earth. astrobiology.com

While there is no direct evidence for the prebiotic synthesis of 6-(ethylamino)nicotinic acid, the established pathways for the formation of the core nicotinic acid structure are a critical first step. The subsequent addition of an ethylamino group would require specific prebiotic reactions, the feasibility of which remains a topic for further investigation. The study of how a diverse range of amino acids and other small molecules interact under prebiotic conditions is an ongoing area of research. nih.govscripps.edu

Applications of 6 Ethylamino Nicotinic Acid As a Chemical Building Block in Advanced Materials and Ligand Design

Scaffold for the Synthesis of Complex Ligands

6-(Ethylamino)nicotinic acid serves as a versatile scaffold in the synthesis of complex ligands due to the presence of multiple coordination sites: the pyridine (B92270) nitrogen, the carboxylic acid group, and the ethylamino group. The pyridine ring provides a rigid framework, while the substituents offer opportunities for tailored interactions with metal centers or biological targets. The design of polytopic ligands, which contain multiple binding sites, is a significant area of interest in coordination chemistry as they can lead to the formation of mono- and polynuclear complexes with unique properties and applications. The principles of using N-heterocyclic compounds as building blocks for such complex ligands are well-established.

The synthesis of complex ligands often involves the strategic modification of a core scaffold to fine-tune the steric and electronic properties of the resulting molecule. For instance, the carboxylic acid moiety of 6-(ethylamino)nicotinic acid can be converted to an amide, ester, or other functional groups, thereby altering its coordination behavior and biological activity. Similarly, the ethylamino group can be further functionalized. This modular approach allows for the creation of a library of ligands with diverse functionalities from a single precursor.

While specific examples detailing the use of 6-(ethylamino)nicotinic acid as a scaffold for complex ligand synthesis are not extensively documented in publicly available literature, the broader class of nicotinic acid derivatives has been widely employed for this purpose. These derivatives are known to form stable complexes with a variety of metal ions, and their biological activities are often linked to their coordination chemistry.

Precursor in the Development of Radiotracers for Molecular Imaging (e.g., Positron Emission Tomography)

The development of novel radiotracers for Positron Emission Tomography (PET) is a critical area of research in medical imaging, enabling the non-invasive visualization and quantification of biological processes at the molecular level. The nicotinamide (B372718) scaffold has proven to be a valuable platform for the design of PET radiotracers.

A notable example of a radiotracer based on a substituted nicotinamide is [¹⁸F]MEL050, or N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, which has been developed for PET imaging of melanoma. researchgate.net This compound demonstrates high affinity and selectivity for melanin, allowing for the visualization of metastatic melanoma. The synthesis of such radiotracers typically involves the introduction of a positron-emitting radionuclide, such as fluorine-18, onto the nicotinic acid backbone.

The structural similarity of 6-(ethylamino)nicotinic acid to the core of [¹⁸F]MEL050 suggests its potential as a precursor for the development of new PET radiotracers. The ethylamino group at the 6-position could be a site for radiolabeling or could be modified to modulate the pharmacokinetic and pharmacodynamic properties of the resulting tracer. The development of such novel radiotracers is a multidisciplinary effort that combines organic synthesis, radiochemistry, and pharmacology to create imaging agents with optimal properties for clinical applications. mdpi.com

The general strategy for developing new PET radiotracers involves selecting a biological target, designing a ligand with high affinity and selectivity for that target, and then developing a robust radiosynthesis method. The 6-(ethylamino)nicotinic acid scaffold offers a promising starting point for the design of new radioligands targeting a variety of receptors and enzymes in the body.

Coordination Chemistry: Formation of Metal Complexes with Transition Metals

Nicotinic acid and its derivatives are well-known for their ability to form coordination complexes with a wide range of transition metals. nih.govresearchgate.net These complexes exhibit diverse structures and properties, depending on the metal ion, the nature of the substituents on the nicotinic acid ring, and the reaction conditions. The coordination can occur through the nitrogen atom of the pyridine ring and/or the oxygen atoms of the carboxylate group. nih.gov

The presence of the ethylamino group in 6-(ethylamino)nicotinic acid introduces an additional potential coordination site, allowing for the formation of more complex and potentially polynuclear metal complexes. Transition metal complexes are characterized by their coordination number and geometry, with octahedral, tetrahedral, and square planar being the most common arrangements. libretexts.orglibretexts.org

The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including infrared spectroscopy, UV-visible spectroscopy, and X-ray crystallography.

| Metal Ion | Potential Coordination Modes with 6-(Ethylamino)nicotinic Acid | Potential Geometries |

|---|---|---|

| Copper(II) | Monodentate (N-pyridine or O-carboxylate), Bidentate (N,O-chelation), Bridging | Square Planar, Octahedral |

| Zinc(II) | Monodentate (N-pyridine or O-carboxylate), Bidentate (N,O-chelation) | Tetrahedral, Octahedral |

| Cobalt(II) | Monodentate (N-pyridine or O-carboxylate), Bidentate (N,O-chelation) | Tetrahedral, Octahedral |

| Nickel(II) | Monodentate (N-pyridine or O-carboxylate), Bidentate (N,O-chelation) | Square Planar, Octahedral |

This table presents potential coordination behaviors based on the known chemistry of nicotinic acid and its derivatives with transition metals.

The study of such metal complexes is important for understanding their potential applications in areas such as catalysis, materials science, and medicine.

Template for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org The 6-(ethylamino)nicotinic acid scaffold provides an excellent template for SAR studies due to the presence of multiple sites for chemical modification.

By systematically altering the substituents on the pyridine ring, the carboxylic acid, and the ethylamino group, researchers can probe the key molecular interactions responsible for a compound's biological effect. For example, a series of analogues of 6-aminonicotinic acid have been synthesized and evaluated as GABA(A) receptor agonists, providing insights into the structural requirements for activity at this important neurological target. nih.gov

In a typical SAR study, a lead compound, such as 6-(ethylamino)nicotinic acid, is identified, and a library of derivatives is synthesized. These derivatives are then tested in biological assays to determine their potency and efficacy. The data from these assays are then used to build a model that relates specific structural features to biological activity.

For instance, the ethyl group of the amino function could be replaced with other alkyl or aryl groups to explore the impact of steric bulk and lipophilicity on receptor binding. The carboxylic acid could be converted to esters or amides to investigate the role of this functional group in target engagement.

| Position of Modification | Type of Modification | Potential Impact on Activity |

|---|---|---|

| 6-Amino Group | Variation of alkyl substituent | Alteration of steric and electronic properties affecting receptor interaction. |

| Carboxylic Acid | Esterification, Amidation | Modification of hydrogen bonding capacity and cell permeability. |

| Pyridine Ring | Introduction of substituents | Fine-tuning of electronic distribution and overall molecular shape. |

This table illustrates a hypothetical SAR study design using the 6-(ethylamino)nicotinic acid scaffold.

Such studies are crucial for the rational design of new drugs with improved potency, selectivity, and pharmacokinetic properties. The insights gained from SAR studies on 6-(ethylamino)nicotinic acid derivatives could be applied to the development of new therapeutic agents for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(ethylamino)nicotinic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 6-chloronicotinic acid with ethylamine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Post-synthesis, purity can be validated via HPLC (high-performance liquid chromatography) with UV detection, referencing retention times against standards. Structural confirmation requires (e.g., characteristic ethylamino proton signals at δ 1.2–1.4 ppm for CH) and FTIR (amine N-H stretch at ~3300 cm) .

Q. How does the ethylamino substituent influence the acid-base behavior of nicotinic acid derivatives?

- Methodological Answer : The ethylamino group acts as a weak base, increasing the compound’s pK compared to unsubstituted nicotinic acid (pK ~2.1). Titration experiments using 0.1 M NaOH and potentiometric methods can quantify this shift. Buffer solutions (pH 2–10) should be used to assess solubility changes, as protonation at low pH enhances water solubility due to ammonium ion formation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction kinetics for nicotinic acid derivatives under varying pH conditions?

- Methodological Answer : Discrepancies arise from differing protonation states of the substrate. To address this, conduct kinetic studies using stopped-flow spectrophotometry under controlled pH (e.g., 1–5). Compare rate constants () for 6-(ethylamino)nicotinic acid oxidation by peroxomonosulfate (HSO) at varying [H]. Apply rate laws (e.g., ) and validate via Arrhenius plots. Conflicting data may stem from unaccounted side reactions (e.g., radical intermediates) .

Q. How can computational modeling predict the binding affinity of 6-(ethylamino)nicotinic acid to enzymatic targets (e.g., NAD biosynthesis pathways)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions with nicotinic acid phosphoribosyltransferase (NAPRT). Parameterize the ligand using Gaussian09 (B3LYP/6-31G* level). Validate predictions with in vitro assays measuring NAD production in HEK293 cells treated with the compound, using LC-MS for quantification .

Q. What are the challenges in quantifying trace metabolites of 6-(ethylamino)nicotinic acid in biological matrices, and how are they mitigated?

- Methodological Answer : Matrix interference (e.g., proteins, lipids) complicates LC-MS/MS analysis. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery. Use deuterated internal standards (e.g., -ethylamino analog) to correct for ion suppression. Validate methods per FDA guidelines (precision ±15%, LOD <1 ng/mL) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activity of structurally similar nicotinic acid derivatives?

- Methodological Answer : Variations may arise from differences in assay conditions (e.g., cell lines, incubation times). Conduct meta-analyses using PRISMA guidelines to compare studies. For example, if 6-(ethylamino)nicotinic acid shows variable inhibition of NAD synthesis, standardize assays using identical NAD quantification methods (e.g., enzymatic cycling assays vs. LC-MS) and cell models (e.g., HepG2 vs. primary hepatocytes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.